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Compound of Interest

Compound Name: 6-Bromoindole-3-carbaldehyde

Cat. No.: B099375 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
6-Bromoindole-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial

intermediate in the synthesis of a wide array of biologically active molecules and functional

materials. Its indole core, substituted with a bromine atom and a formyl group, offers multiple

reaction sites for further chemical modifications. This document provides detailed application

notes and experimental protocols for the use of 6-bromoindole-3-carbaldehyde in organic

synthesis, with a focus on its role in the preparation of marine alkaloids, antifungal agents, and

kinase inhibitors.

Physicochemical Properties and Data
Quantitative data for 6-bromoindole-3-carbaldehyde is summarized in the table below for

easy reference.
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Property Value Reference

Molecular Formula C₉H₆BrNO [1]

Molecular Weight 224.05 g/mol [1]

Appearance
Light yellow to brown

crystalline powder
[1]

Melting Point 202-206 °C [1]

CAS Number 17826-04-9 [1]

Purity ≥97% [1]

Key Synthetic Applications and Protocols
Synthesis of 6-Bromoindole-3-carbaldehyde via
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-

rich aromatic compounds like indoles.[2]

Reaction Scheme:
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Caption: Vilsmeier-Haack formylation of 6-bromoindole.

Experimental Protocol:

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel,

and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice-salt

bath.

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant

stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30

minutes at this temperature to form the Vilsmeier reagent.

Dissolve 6-bromoindole in a minimal amount of DMF and add it dropwise to the freshly

prepared Vilsmeier reagent.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat it to 40-50 °C for 2-3 hours. The progress of the reaction can be monitored by Thin
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Layer Chromatography (TLC).

Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate or

sodium hydroxide until the pH is basic, leading to the precipitation of the product.

Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to

afford 6-bromoindole-3-carbaldehyde as a solid. The crude product can be further purified

by recrystallization from ethanol.

Quantitative Data:

Reactant/Product Molar Ratio Yield (%) Purity (%)

6-Bromoindole 1.0 - -

POCl₃ 1.2 - 1.5 - -

DMF Solvent - -

6-Bromoindole-3-

carbaldehyde
- 85-95 >97

Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the C6 position of 6-bromoindole-3-carbaldehyde serves as an

excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the

synthesis of a diverse range of 6-arylindole derivatives.[3]

Reaction Scheme:
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Caption: Suzuki-Miyaura coupling of 6-bromoindole-3-carbaldehyde.

Experimental Protocol (General):

To a flame-dried Schlenk flask, add 6-bromoindole-3-carbaldehyde (1.0 equiv.), the

desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%),

and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[4]

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane,

toluene, or DMF) and water.[5]
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Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor

the reaction progress by TLC or LC-MS.[5]

Upon completion, cool the reaction mixture to room temperature and dilute with water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 6-

arylindole-3-carbaldehyde.

Quantitative Data for Suzuki Coupling:

Catalyst Base
Solvent
System

Temperatur
e (°C)

Time (h) Yield (%)

Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 100 12-24 70-95

Pd(dppf)Cl₂ Cs₂CO₃
1,4-

Dioxane/H₂O
90 8-16 75-98

Pd₂(dba)₃ /

SPhos
K₃PO₄ Toluene/H₂O 100 6-12 80-99

Intermediate in the Synthesis of Marine Alkaloids
6-Bromoindole-3-carbaldehyde is a key precursor for the synthesis of various marine natural

products, including the potent antitumor agent Dragmacidin D and the meridianin family of

alkaloids.[6][7]

While the total synthesis of Dragmacidin D is a multi-step process, a crucial fragment can be

synthesized from a 6-bromoindole derivative, which itself can be obtained from 6-
bromoindole-3-carbaldehyde through functional group transformations. The aldehyde can be

converted to other functionalities required for subsequent coupling reactions.[6][8]

Synthetic Strategy Outline:
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Caption: Synthetic approach to the Dragmacidin D core.

Meridianins are a class of marine alkaloids that exhibit potent kinase inhibitory activity. 6-
Bromoindole-3-carbaldehyde can be a starting point for the synthesis of meridianin F.[7]

Experimental Protocol Outline for Meridianin F Synthesis:

Oxidation: Oxidize the aldehyde group of 6-bromoindole-3-carbaldehyde to a carboxylic

acid.

Amide Formation: Convert the resulting carboxylic acid to a Weinreb amide.

Alkynylation: React the Weinreb amide with a suitable acetylide to introduce an alkyne

moiety.

Cyclocondensation: Cyclize the resulting alkynone with guanidine to form the 2-

aminopyrimidine ring characteristic of meridianins.[5]

Synthesis of Bioactive Compounds
Derivatives of 6-bromoindole have shown significant antifungal activity. The aldehyde group of

6-bromoindole-3-carbaldehyde can be a precursor to various acyl groups at the C3 position.

Reaction Scheme:
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Caption: Synthesis of 3-acyl-6-bromoindoles.

Antifungal Activity Data:

A study on 3-acyl-6-bromoindoles revealed their potential as antifungal agents against Botrytis

cinerea and Monilinia fructicola.[9]

Compound Target Organism EC₅₀ (µg/mL)

6-Bromoindole Botrytis cinerea 11.62

6-Bromoindole Monilinia fructicola 18.84

3-Acetyl-6-bromoindole Botrytis cinerea > 100

3-Acetyl-6-bromoindole Monilinia fructicola > 100

Note: While 6-bromoindole itself shows good activity against mycelial growth, its 3-acetyl

derivative is a potent inhibitor of spore germination.[9]

Proposed Mechanism of Antifungal Action:

Molecular docking studies suggest that 3-acyl-6-bromoindoles may exert their antifungal effects

by inhibiting key enzymes in fungal metabolic pathways, such as succinate dehydrogenase

(SDH) and catalase MfCat2.[9]
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Caption: Proposed antifungal mechanism of 3-acyl-6-bromoindoles.

The indole scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase

inhibitors. 6-Bromoindole-3-carbaldehyde can be elaborated into various derivatives that

target protein kinases, which are crucial regulators of cell signaling and are often dysregulated

in diseases like cancer.[3][10]

General Synthetic Approach:
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Caption: General strategy for synthesizing kinase inhibitors.
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Affected Signaling Pathways:

Derivatives of bromoindoles have been investigated as inhibitors of various kinases, including:

Receptor Tyrosine Kinases (RTKs): such as EGFR and VEGFR, which are involved in cell

proliferation, survival, and angiogenesis.[3]

Serine/Threonine Kinases: such as those in the PI3K/Akt/mTOR and Raf/MEK/ERK

pathways, which are critical for cell growth and survival.[11][12]
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Caption: Major signaling pathways targeted by kinase inhibitors.
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Conclusion
6-Bromoindole-3-carbaldehyde is a highly valuable and versatile building block in organic

synthesis. Its utility stems from the presence of multiple reactive sites that allow for a wide

range of chemical transformations. The protocols and data presented herein demonstrate its

significance in the synthesis of complex natural products, potent antifungal agents, and

promising kinase inhibitors. For researchers in drug discovery and development, 6-
bromoindole-3-carbaldehyde represents a key starting material for the exploration of novel

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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